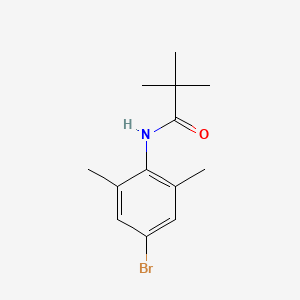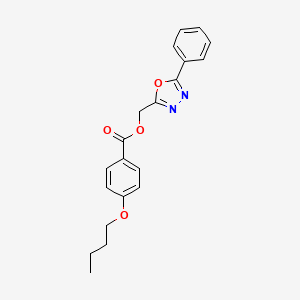![molecular formula C22H20N2O3 B4406156 4-{[(4-anilinophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4406156.png)
4-{[(4-anilinophenyl)amino]carbonyl}phenyl propionate
Vue d'ensemble
Description
4-{[(4-anilinophenyl)amino]carbonyl}phenyl propionate, also known as AP-1, is a synthetic compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit potent anti-inflammatory and analgesic effects. In
Mécanisme D'action
The exact mechanism of action of 4-{[(4-anilinophenyl)amino]carbonyl}phenyl propionate is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their inhibition by this compound may contribute to its therapeutic effects. Additionally, this compound has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. Additionally, this compound has been shown to exhibit anti-tumor activity in vitro and in vivo, suggesting that it may have potential as a cancer therapy. This compound has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{[(4-anilinophenyl)amino]carbonyl}phenyl propionate in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been extensively studied for its potential therapeutic properties, making it a valuable tool for researchers studying inflammation, pain, cancer, and neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on 4-{[(4-anilinophenyl)amino]carbonyl}phenyl propionate. One direction is to further elucidate its mechanism of action, which may lead to the development of more potent and selective this compound analogs. Another direction is to investigate the potential use of this compound in combination with other therapeutics, such as chemotherapy drugs, to enhance its anti-tumor activity. Additionally, research on the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, is an area of active investigation.
Applications De Recherche Scientifique
4-{[(4-anilinophenyl)amino]carbonyl}phenyl propionate has been extensively studied for its potential therapeutic properties. It has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. This compound has also been shown to exhibit anti-tumor activity in vitro and in vivo, suggesting that it may have potential as a cancer therapy. Additionally, this compound has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
[4-[(4-anilinophenyl)carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-2-21(25)27-20-14-8-16(9-15-20)22(26)24-19-12-10-18(11-13-19)23-17-6-4-3-5-7-17/h3-15,23H,2H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEBQYNWHXKNMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-fluorophenyl)-2-[(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4406073.png)
![2,2,3,3-tetrafluoro-N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}propanamide](/img/structure/B4406075.png)

![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B4406086.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4406093.png)

![N-[5-(acetylamino)-2-methoxybenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B4406115.png)
![N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4406124.png)
![2-({[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4406126.png)
![2-chloro-N-[5-ethoxy-2-(lactoylamino)phenyl]benzamide](/img/structure/B4406129.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-ethylbenzamide](/img/structure/B4406141.png)

![2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl acetate](/img/structure/B4406163.png)
![4-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride](/img/structure/B4406167.png)